molecular formula C18H21NO4 B15013543 3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

Cat. No.: B15013543
M. Wt: 315.4 g/mol
InChI Key: BMZWHSXUOKUQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C18H21NO4 It is a benzamide derivative, characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a 2-(2-methylphenoxy)ethyl substituent on the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(2-methylphenoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-[2-(2-methylphenyl)methyl]benzamide
  • 3-chloro-4,5-dimethoxy-N-[2-(2-methylphenyl)methyl]benzamide

Uniqueness

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to the presence of the 2-(2-methylphenoxy)ethyl substituent, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

InChI

InChI=1S/C18H21NO4/c1-13-6-4-5-7-17(13)23-9-8-19-18(20)14-10-15(21-2)12-16(11-14)22-3/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)

InChI Key

BMZWHSXUOKUQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.